The compound (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a member of the tetrahydropyrrolooxazole family, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a methoxymethylene group and exhibits unique stereochemistry, denoted by its (S,Z) configuration. It has garnered interest in medicinal chemistry due to its potential applications in drug development.
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can be classified as:
The synthesis of (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular structure of (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can be represented by its chemical formula . The structure features:
Key structural data includes:
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can participate in various chemical reactions:
Reactions are often monitored using techniques such as Thin Layer Chromatography and characterized by spectroscopic methods like Infrared Spectroscopy and Mass Spectrometry to confirm product formation and purity .
The mechanism of action of (S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is primarily linked to its role as a phosphodiesterase inhibitor. By inhibiting this enzyme, the compound may increase intracellular levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release.
Research indicates that compounds with similar structures have shown efficacy in modulating cGMP pathways, suggesting potential therapeutic applications in cardiovascular and neurodegenerative diseases .
Relevant analytical techniques such as Differential Scanning Calorimetry may be employed to study thermal stability and behavior under varying temperatures.
(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has potential applications in:
Its unique structure and biological activity make it a valuable candidate for further research in medicinal chemistry and drug discovery efforts aimed at treating various diseases linked to phosphodiesterase activity.
The pyrrolo[1,2-c]oxazole scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system combining pyrrole and oxazole heterocycles. Historically, oxazole-containing compounds emerged as bioactive agents in the 1940s with the identification of oxolamine as a cough suppressant, establishing the therapeutic potential of this heterocycle [1]. Modern drug discovery exploits the pyrrolo-oxazole core for its balanced physicochemical properties, including moderate lipophilicity (calculated LogP ≈ 1.8), hydrogen-bonding capacity, and metabolic stability, making it suitable for central nervous system (CNS) and anticancer applications [3]. The tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one substructure specifically features a lactone moiety that enhances electrophilicity and facilitates targeted covalent binding to nucleophilic residues in biological targets.
Pharmacological profiling of pyrrolo-oxazole derivatives reveals broad bioactivity:
Table 1: Pharmacological Activities of Pyrrolo-Oxazole Derivatives
Biological Target | Activity Profile | Potency Range | Structural Determinants |
---|---|---|---|
Tubulin Polymerization | Disruption of microtubule assembly | IC₅₀: 0.8-5 μM | C6 substituent conformation |
DNA Topoisomerase IIα | Intercalation and catalytic inhibition | IC₅₀: 1.2-8 μM | Planar aromatic extensions |
Bacterial Penicillin-Binding Proteins | Covalent acylation | MIC: 2-16 μg/mL | β-Lactam mimetic geometry |
NMDA Receptors | Allosteric channel blockade | Kᵢ: 0.3-5 μM | Zwitterionic character at C3 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0